molecular formula C15H16ClNO4 B2897020 5-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxybenzamide CAS No. 1428378-03-3

5-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxybenzamide

Cat. No. B2897020
CAS RN: 1428378-03-3
M. Wt: 309.75
InChI Key: WDYXDXUNHIBYGC-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor that selectively targets the Kir7.1 ion channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and diabetes. In

Scientific Research Applications

Synthetic Chemistry Applications

Compounds related to 5-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxybenzamide have been extensively studied for their synthetic pathways and potential bioactive properties. For instance, Abdel Hafez et al. (2001) describe the synthesis of potentially bioactive compounds from Visnaginone, highlighting the versatility of these compounds in generating a variety of derivatives through reactions with aromatic aldehydes and hydrazine hydrate, among others (Abdel Hafez, Ahmed, & Haggag, 2001). Furthermore, the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists indicate the potential of such compounds in developing anticonvulsant agents (Faizi et al., 2017).

Biological Activity

Several studies have explored the biological activities of compounds structurally related to 5-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxybenzamide. The antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds has been investigated, showing efficacy against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents (Krátký et al., 2012).

Material Science

In the realm of material science, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block is notable. This approach demonstrates the application of furan derivatives in creating biobased materials with desirable physical properties, such as polyesters with moderate molecular weights, offering an eco-friendly alternative to traditional petroleum-based polymers (Jiang et al., 2014).

properties

IUPAC Name

5-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-20-14-3-2-11(16)8-12(14)15(19)17-6-4-13(18)10-5-7-21-9-10/h2-3,5,7-9,13,18H,4,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYXDXUNHIBYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]-2-methoxybenzamide

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